molecular formula C15H23N3O5S2 B12600802 4-(4-Formylpiperazine-1-sulfonyl)-N-(2-methylpropyl)benzene-1-sulfonamide CAS No. 604761-98-0

4-(4-Formylpiperazine-1-sulfonyl)-N-(2-methylpropyl)benzene-1-sulfonamide

Cat. No.: B12600802
CAS No.: 604761-98-0
M. Wt: 389.5 g/mol
InChI Key: KOPAXCPGIICITQ-UHFFFAOYSA-N
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Description

4-(4-Formylpiperazine-1-sulfonyl)-N-(2-methylpropyl)benzene-1-sulfonamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Formylpiperazine-1-sulfonyl)-N-(2-methylpropyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

    Formylation: The formyl group can be added through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.

    Final Coupling: The final coupling of the piperazine derivative with the benzene sulfonamide can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.

Industry

In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Formylpiperazine-1-sulfonyl)-N-(2-methylpropyl)benzene-1-sulfonamide would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group may play a key role in binding to the target, while the formyl group could participate in covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Formylpiperazine-1-sulfonyl)benzene-1-sulfonamide: Lacks the N-(2-methylpropyl) group.

    4-(4-Methylpiperazine-1-sulfonyl)-N-(2-methylpropyl)benzene-1-sulfonamide: Has a methyl group instead of a formyl group on the piperazine ring.

    4-(4-Formylpiperazine-1-sulfonyl)-N-(2-ethylpropyl)benzene-1-sulfonamide: Has an ethyl group instead of a methyl group on the benzene ring.

Uniqueness

The uniqueness of 4-(4-Formylpiperazine-1-sulfonyl)-N-(2-methylpropyl)benzene-1-sulfonamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

604761-98-0

Molecular Formula

C15H23N3O5S2

Molecular Weight

389.5 g/mol

IUPAC Name

4-(4-formylpiperazin-1-yl)sulfonyl-N-(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C15H23N3O5S2/c1-13(2)11-16-24(20,21)14-3-5-15(6-4-14)25(22,23)18-9-7-17(12-19)8-10-18/h3-6,12-13,16H,7-11H2,1-2H3

InChI Key

KOPAXCPGIICITQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C=O

Origin of Product

United States

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